An In-depth Technical Guide to 4-Oxo-4H-chromene-3-carbaldehyde: A Versatile Scaffold for Medicinal Chemistry
An In-depth Technical Guide to 4-Oxo-4H-chromene-3-carbaldehyde: A Versatile Scaffold for Medicinal Chemistry
Introduction: The Strategic Importance of the Chromone Scaffold
The chromone (4H-1-benzopyran-4-one) framework is a privileged heterocyclic motif extensively found in natural products and serves as a cornerstone in the design of novel therapeutic agents.[1][2] Its derivatives are known to exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1][3] Within this versatile class of compounds, 4-oxo-4H-chromene-3-carbaldehyde (also known as 3-formylchromone) emerges as a particularly valuable synthetic intermediate. The strategic placement of an electrophilic aldehyde group conjugated to the pyrone ring system provides a reactive handle for a multitude of chemical transformations, making it a pivotal building block for constructing complex molecular architectures and generating libraries of biologically active compounds.[4][5] This guide provides a comprehensive technical overview of its structure, properties, synthesis, reactivity, and applications for researchers in chemical synthesis and drug development.
Chemical Identity and Physicochemical Properties
Accurate identification is paramount in research and development. 4-oxo-4H-chromene-3-carbaldehyde is a stable, orange crystalline powder under standard conditions, though it is noted to be air-sensitive and should be stored accordingly.[6]
Table 1: Chemical Identifiers and Nomenclature
| Identifier | Value | Source(s) |
| IUPAC Name | 4-oxochromene-3-carbaldehyde | [7] |
| CAS Number | 17422-74-1 | [8] |
| Molecular Formula | C₁₀H₆O₃ | [8][9] |
| Molecular Weight | 174.15 g/mol | [9][10] |
| InChIKey | FSMYWBQIMDSGQP-UHFFFAOYSA-N | [7][8] |
| SMILES | C1=CC=C2C(=C1)C(=O)C(=CO2)C=O | [7][11] |
| Synonyms | 3-Formylchromone, Chromone-3-carboxaldehyde | [8][10] |
Table 2: Physicochemical and Crystallographic Data
| Property | Value | Source(s) |
| Appearance | Orange crystalline powder | [6][8] |
| Melting Point | 151-153 °C | [6][8] |
| Boiling Point | 303.1 °C (at 760 mmHg, estimated) | [6] |
| Density | 1.431 g/cm³ (estimated) | [6] |
| Storage | Keep in dark place, sealed in dry, room temperature | [11] |
| Crystal System | Data available for derivatives (e.g., Monoclinic for 6,7-dichloro derivative) | [12] |
| Space Group | Data available for derivatives (e.g., P2₁/c for 6,7-dichloro derivative) | [12] |
Synthesis and Mechanistic Insight
The most prevalent and efficient method for the synthesis of 4-oxo-4H-chromene-3-carbaldehyde is the Vilsmeier-Haack reaction . This reaction employs an o-hydroxyacetophenone as the starting material and a formylating agent known as the Vilsmeier reagent, generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[13] The reaction proceeds via electrophilic substitution and subsequent cyclization.
Diagram 1: Synthetic Workflow via Vilsmeier-Haack Reaction
Caption: Workflow for the synthesis of 4-oxo-4H-chromene-3-carbaldehyde.
Mechanistic Pathway of the Vilsmeier-Haack Reaction
The causality behind this synthetic choice rests on the electron-rich nature of the phenolic starting material, which is susceptible to electrophilic attack by the Vilsmeier reagent.
-
Formation of the Electrophile : DMF, a substituted amide, attacks the electrophilic phosphorus atom of POCl₃. Subsequent elimination of a dichlorophosphate anion generates the highly electrophilic chloroiminium cation, the "Vilsmeier Reagent".[7]
-
Electrophilic Attack and Cyclization : The Vilsmeier reagent attacks the acetyl methyl group of the o-hydroxyacetophenone, which is enolizable. This is followed by an intramolecular cyclization where the phenolic oxygen attacks the newly formed electrophilic center.
-
Aromatization and Hydrolysis : Elimination of dimethylamine and subsequent hydrolysis during aqueous workup yields the final aldehyde product.
Diagram 2: Vilsmeier-Haack Reaction Mechanism
Caption: Simplified mechanism of Vilsmeier-Haack formylation and cyclization.
Experimental Protocol: Synthesis
This protocol is a representative synthesis adapted from established procedures.[13]
-
Reagent Preparation : In a three-necked flask equipped with a dropping funnel and magnetic stirrer, cool N,N-dimethylformamide (DMF, 5 eq.) to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation : Add phosphorus oxychloride (POCl₃, 3 eq.) dropwise to the cooled DMF under vigorous stirring, ensuring the temperature does not exceed 10 °C. Stir the resulting mixture for 1 hour at 0-5 °C to form the pinkish Vilsmeier reagent.
-
Substrate Addition : Dissolve o-hydroxyacetophenone (1 eq.) in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent.
-
Reaction : After addition, allow the mixture to warm to room temperature and then heat at 60-70 °C for 4-6 hours. Monitor the reaction progress by TLC.
-
Workup : Cool the reaction mixture and pour it carefully onto crushed ice with stirring.
-
Neutralization & Isolation : Neutralize the acidic solution with a saturated sodium bicarbonate solution until a precipitate forms. Filter the solid product, wash thoroughly with cold water, and dry under vacuum.
-
Purification : Recrystallize the crude product from ethanol or an ethanol/water mixture to yield pure 4-oxo-4H-chromene-3-carbaldehyde as an orange solid.
Spectroscopic Characterization
Structural elucidation is confirmed through a combination of spectroscopic techniques. The data presented below are consistent with the assigned structure.
Table 3: Key Spectroscopic Data
| Technique | Key Features and Assignments | Source(s) |
| ¹H NMR | δ ~10.2 ppm (s, 1H, -CHO), δ ~8.5 ppm (s, 1H, H-2), δ ~8.2 ppm (dd, 1H, H-5), δ ~7.5-7.8 ppm (m, 3H, Ar-H) | [14] |
| ¹³C NMR | δ ~185 ppm (CHO), δ ~175 ppm (C=O, C-4), δ ~158 ppm (C-2), δ ~120-140 ppm (Ar-C), δ ~118 ppm (C-3) | [15] |
| IR (KBr) | ν ~1705 cm⁻¹ (C=O, aldehyde), ν ~1645 cm⁻¹ (C=O, pyrone), ν ~1605 cm⁻¹ (C=C, aromatic) | [14] |
| Mass Spec (EI) | m/z 174 [M]⁺, 146 [M-CO]⁺, 118 [M-CO-CO]⁺ | [14] |
Chemical Reactivity and Synthetic Utility
The synthetic value of 4-oxo-4H-chromene-3-carbaldehyde lies in the reactivity of its α,β-unsaturated aldehyde moiety, which serves as both an electrophile and a precursor for extending conjugation. It readily participates in reactions such as Knoevenagel condensations, Wittig reactions, and the formation of Schiff bases.[16]
Knoevenagel Condensation: A Gateway to Bioactive Derivatives
The Knoevenagel condensation is a cornerstone reaction that utilizes this scaffold. It involves the reaction of the aldehyde with an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) in the presence of a mild base to form a new carbon-carbon double bond.[16][17] This reaction is synthetically powerful as it extends the π-system of the chromone core, a common strategy in the development of pharmacologically active molecules.
Diagram 3: Knoevenagel Condensation Mechanism
Caption: Mechanism of the Knoevenagel condensation with 3-formylchromone.
Experimental Protocol: Knoevenagel Condensation
This protocol describes a representative uncatalyzed condensation in a green solvent.
-
Mixing Reagents : In a round-bottom flask, combine 4-oxo-4H-chromene-3-carbaldehyde (1 mmol) and the active methylene compound (e.g., malononitrile, 1.1 mmol).
-
Solvent Addition : Add polyethylene glycol (PEG-400) (5 mL) as the reaction medium.
-
Reaction : Heat the mixture under microwave irradiation (300 W) for 2-5 minutes. Alternatively, heat conventionally at 80-100 °C, monitoring by TLC.
-
Isolation : After completion, cool the reaction mixture and add cold water. The solid product will precipitate out.
-
Purification : Filter the precipitate, wash with water, and recrystallize from a suitable solvent like ethanol to obtain the pure condensation product.
Applications in Drug Discovery and Development
The 3-formylchromone scaffold is a validated starting point for the development of potent therapeutic agents, particularly in oncology.
Anticancer Activity: Targeting the STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is a protein that, when constitutively activated, promotes tumor cell proliferation, survival, and metastasis. 3-Formylchromone has been demonstrated to inhibit the STAT3 signaling pathway in hepatocellular carcinoma (HCC) cells.[1] It exerts its effect by upregulating the expression of SHP-2 (Src homology region 2 domain-containing phosphatase 2), a phosphatase that dephosphorylates and inactivates key upstream kinases (like JAK2 and Src) that are responsible for STAT3 activation.[1] This targeted inhibition leads to reduced tumor growth and metastasis in preclinical models, highlighting its potential as a lead compound for novel cancer therapies.[1]
Diagram 4: Inhibition of STAT3 Pathway by 3-Formylchromone
Caption: 3-Formylchromone upregulates SHP-2, leading to inhibition of STAT3 activation.
Other Biological Activities
Beyond its anticancer properties, derivatives of 3-formylchromone have shown a range of other biological effects:
-
Anti-Helicobacter pylori Activity : Halogenated derivatives, such as 6,8-dichloro-3-formylchromone, have demonstrated significant activity against H. pylori.[18]
-
Urease Inhibition : The same derivatives show potent inhibition of the urease enzyme, which is a key virulence factor for H. pylori.[18]
-
Antiproliferative and Antiallergic Effects : Various derivatives have been reported to possess general antiproliferative activity and the ability to inhibit histamine secretion, suggesting potential in treating allergic diseases like asthma.[16][18]
Safety and Handling
According to the Globally Harmonized System (GHS), 4-oxo-4H-chromene-3-carbaldehyde is classified as an irritant.
-
Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation).[8]
-
Precautionary Measures : Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Handle in a well-ventilated area or fume hood.
-
Storage : The compound is noted as being air-sensitive. It should be stored in a tightly sealed container in a dry, dark, and cool place.[8]
Conclusion
4-Oxo-4H-chromene-3-carbaldehyde is more than a simple chemical; it is a strategic platform for innovation in medicinal chemistry. Its straightforward synthesis via the Vilsmeier-Haack reaction, combined with the versatile reactivity of the formyl group, provides an accessible and powerful tool for researchers. Its demonstrated role in modulating critical cell signaling pathways, such as STAT3, underscores its importance as a lead scaffold for the development of next-generation therapeutics, particularly in oncology. This guide serves as a foundational resource for scientists aiming to harness the synthetic and biological potential of this remarkable molecule.
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